6-methoxy-4-methyl-1H-indazole-3-carboxylic acid
Overview
Description
6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid typically involves the construction of the indazole core followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific conditions for synthesizing this compound may involve methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or other suitable synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 6-hydroxy-4-methyl-1H-indazole-3-carboxylic acid.
Reduction: Formation of 6-methoxy-4-methyl-1H-indazole-3-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid is not fully understood. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1H-indazole-3-carboxylic acid
- 4-Methyl-1H-indazole-3-carboxylic acid
- 1H-indazole-3-carboxylic acid
Uniqueness
6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent compared to other indazole derivatives .
Properties
IUPAC Name |
6-methoxy-4-methyl-1H-indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5-3-6(15-2)4-7-8(5)9(10(13)14)12-11-7/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAXZSXJQCJNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=NN2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646482 | |
Record name | 6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-42-6 | |
Record name | 6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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